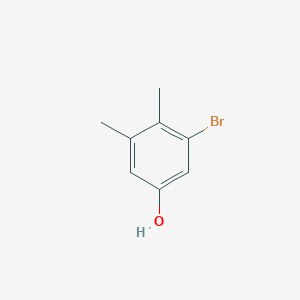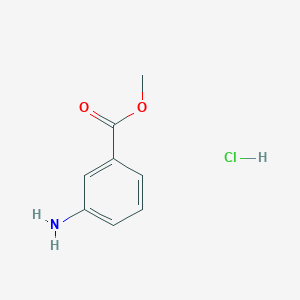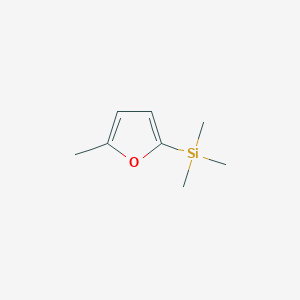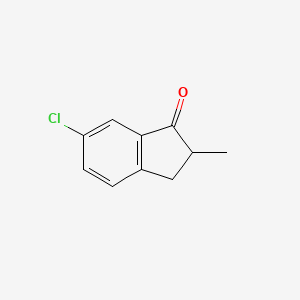
3-Bromo-4,5-dimethylphenol
Übersicht
Beschreibung
“3-Bromo-4,5-dimethylphenol” is a chemical compound with the molecular formula C8H9BrO . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “3-Bromo-4,5-dimethylphenol” consists of a phenol ring with two methyl groups and one bromine atom . The IUPAC name for this compound is 3-bromo-4,5-dimethylphenol .
Physical And Chemical Properties Analysis
“3-Bromo-4,5-dimethylphenol” is a solid at room temperature . It has a molecular weight of 201.06 . Further physical and chemical properties are not specified in the search results.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Antioxidant Properties
3-Bromo-4,5-dimethylphenol: has been studied for its potential antioxidant properties. Research suggests that derivatives of this compound may protect skin cells against oxidative damage through the Nrf2/HO-1 pathway . This pathway is crucial for cellular defense against oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.
Environmental Science: Pollutant Degradation
In environmental science, 3-Bromo-4,5-dimethylphenol could be used to study the degradation of pollutants. Its brominated phenolic structure makes it a potential candidate for understanding the breakdown of similar compounds in aquatic environments, which is vital for water purification processes .
Material Science: Synthesis of Polymers
This compound may serve as a precursor in the synthesis of polymers. Its phenolic structure allows it to participate in polymerization reactions, potentially leading to new materials with unique properties such as enhanced durability or thermal stability .
Analytical Chemistry: Chromatography Standards
3-Bromo-4,5-dimethylphenol: can be used as a standard in chromatographic analysis due to its distinct chemical properties. It can help in the calibration of equipment and serve as a reference compound for the identification of similar organic molecules .
Biochemistry: Enzyme Inhibition Studies
The compound’s structure enables it to act as an inhibitor for certain enzymes. This is particularly useful in biochemistry for studying enzyme kinetics and mechanisms, which can lead to the development of new drugs or therapeutic strategies .
Industrial Applications: Chemical Intermediate
In industrial settings, 3-Bromo-4,5-dimethylphenol is utilized as a chemical intermediate in the synthesis of various products. It can be used to create dyes, fragrances, and pharmaceuticals, showcasing its versatility in chemical manufacturing processes .
Safety And Hazards
Eigenschaften
IUPAC Name |
3-bromo-4,5-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-5-3-7(10)4-8(9)6(5)2/h3-4,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVYZGLNIKGKTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20504510 | |
| Record name | 3-Bromo-4,5-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4,5-dimethylphenol | |
CAS RN |
71942-14-8 | |
| Record name | 3-Bromo-4,5-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














